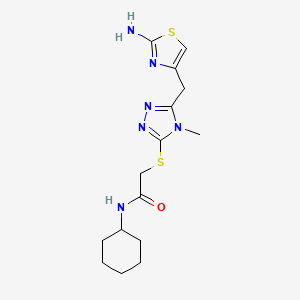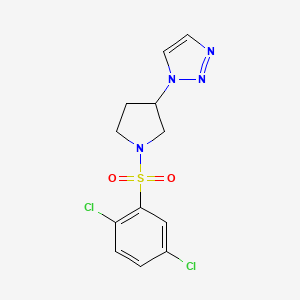![molecular formula C8H6N2O2S B2912866 5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione CAS No. 500868-22-4](/img/structure/B2912866.png)
5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione is a fascinating compound with a unique structure that has garnered attention in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione typically involves the reaction of pyrrole derivatives with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrole or thiazolidine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .
科学研究应用
5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in material science for the development of new materials with specific properties.
作用机制
The mechanism of action of 5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Pyrazolone derivatives: Known for their broad spectrum of biological activities.
Pyrazolopyrimidine derivatives: Investigated for their potential as kinase inhibitors.
Pyrrolopyrazine derivatives: Exhibiting various biological activities such as antimicrobial and anticancer properties.
Uniqueness
What sets 5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione apart is its unique combination of the pyrrole and thiazolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.
属性
IUPAC Name |
(5E)-5-(1H-pyrrol-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-6(13-8(12)10-7)4-5-2-1-3-9-5/h1-4,9H,(H,10,11,12)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMNICLEYKAVEB-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2912784.png)






![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-nitrophenyl)acetamide](/img/structure/B2912794.png)
![N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2912797.png)



![ethyl 4-[2-({6-[4-(ethylcarbamoyl)piperidin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2912806.png)
